molecular formula C17H18O5 B12771001 Combrestatin A4 metabolite M5 CAS No. 119307-36-7

Combrestatin A4 metabolite M5

Cat. No.: B12771001
CAS No.: 119307-36-7
M. Wt: 302.32 g/mol
InChI Key: AUHJKSXBAYVKEG-PLNGDYQASA-N
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Description

Combretastatin A4 metabolite M5 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of combretastatin A4 metabolite M5 involves several steps, starting from combretastatin A4Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of combretastatin A4 and its metabolites, including metabolite M5, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Combretastatin A4 metabolite M5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of combretastatin A4, each with unique biological activities. These derivatives are often tested for their antitumor properties and other biological effects .

Scientific Research Applications

Combretastatin A4 metabolite M5 has a wide range of scientific research applications:

Mechanism of Action

Combretastatin A4 metabolite M5 exerts its effects by binding to the colchicine binding site on tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. The compound also affects the tumor vasculature, leading to vascular collapse and tumor necrosis .

Comparison with Similar Compounds

Combretastatin A4 metabolite M5 is unique due to its potent antitumor activity and ability to disrupt tumor vasculature. Similar compounds include:

    Combretastatin A4 phosphate: A water-soluble prodrug of combretastatin A4.

    Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.

    Podophyllotoxin: A natural product with antimitotic properties.

Combretastatin A4 metabolite M5 stands out due to its enhanced biological activity and potential for therapeutic applications.

Properties

CAS No.

119307-36-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol

InChI

InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4-

InChI Key

AUHJKSXBAYVKEG-PLNGDYQASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C(C=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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